molecular formula C11H13BrN2 B11087893 7-(3-Bromophenyl)-1,6-diazabicyclo[4.1.0]heptane

7-(3-Bromophenyl)-1,6-diazabicyclo[4.1.0]heptane

Cat. No.: B11087893
M. Wt: 253.14 g/mol
InChI Key: WEOMCOBQESZLBJ-UHFFFAOYSA-N
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Description

7-(3-Bromophenyl)-1,6-diazabicyclo[4.1.0]heptane: is a bicyclic organic compound with the chemical formula C8H12Br2O. It belongs to the class of diazabicycloalkanes and features a seven-membered ring containing a nitrogen atom. The compound’s structure includes a 3-bromophenyl group attached to the bicyclic ring system. Its systematic name reflects this substitution pattern.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 7-(3-Bromophenyl)-1,6-diazabicyclo[4.1.0]heptane. One common approach involves cyclization of a suitable precursor containing the 3-bromophenyl group. For example, a reaction between a bromophenyl-substituted amine and an appropriate carbonyl compound can yield the desired bicyclic structure.

Reaction Conditions: The cyclization reaction typically occurs under mild conditions, often using Lewis acid catalysts or other activating agents. Solvents like dichloromethane or acetonitrile are commonly employed. The reaction temperature and time depend on the specific synthetic route.

Industrial Production: . due diligence is necessary to confirm product identity and purity.

Chemical Reactions Analysis

Reactivity: 7-(3-Bromophenyl)-1,6-diazabicyclo[4.1.0]heptane can undergo various reactions, including:

    Substitution: The bromine atom in the 3-bromophenyl group can be replaced by other nucleophiles.

    Reduction: Reduction of the carbonyl group (if present) can yield the corresponding alcohol.

    Oxidation: Oxidation reactions may modify the functional groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or alkoxides.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromic acid (HCrO).

Major Products: The specific products depend on the reaction conditions and the substituents present. For example, substitution reactions yield derivatives with different functional groups attached to the bicyclic ring.

Scientific Research Applications

7-(3-Bromophenyl)-1,6-diazabicyclo[4.1.0]heptane finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating potential pharmacological properties.

    Industry: Exploring its use in materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific receptors or enzymes. Further research is needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

While 7-(3-Bromophenyl)-1,6-diazabicyclo[4.1.0]heptane is unique due to its specific substitution pattern, related compounds include:

Properties

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

7-(3-bromophenyl)-1,6-diazabicyclo[4.1.0]heptane

InChI

InChI=1S/C11H13BrN2/c12-10-5-3-4-9(8-10)11-13-6-1-2-7-14(11)13/h3-5,8,11H,1-2,6-7H2

InChI Key

WEOMCOBQESZLBJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(N2C1)C3=CC(=CC=C3)Br

Origin of Product

United States

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